4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Overview
Description
4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring attached to a chromenone core, which is a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the piperidine moiety. The chromenone core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective reduction, and protective group strategies to facilitate the synthesis and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Selective reduction can be used to modify the chromenone core or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperidine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound .
Scientific Research Applications
4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the chromenone core may participate in redox reactions or other biochemical processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and chromenone-based molecules. Examples are:
- 4-piperidin-4-ylpyridine dihydrochloride
- 4-piperidin-3-ylmethyl-phenol hydrochloride
Uniqueness
What sets 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one apart is its unique combination of a piperidine ring and a chromenone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18-11-15(12-19-7-2-1-3-8-19)16-9-13-5-4-6-14(13)10-17(16)21-18/h9-11H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGOHWRRBOLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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